1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17199458
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O3 |
|---|---|
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 1-[(1S,2S)-2-hydroxycyclopentyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m0/s1 |
| Standard InChI Key | MNPYANWHSJEFHD-BQBZGAKWSA-N |
| Isomeric SMILES | C1C[C@@H]([C@H](C1)O)N2C=C(N=N2)C(=O)O |
| Canonical SMILES | C1CC(C(C1)O)N2C=C(N=N2)C(=O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid (C₈H₁₁N₃O₃, MW 197.19 g/mol) features a 1,2,3-triazole ring substituted at the 1-position with a (1S,2S)-2-hydroxycyclopentyl group and at the 4-position with a carboxylic acid moiety. The triazole ring, a five-membered heterocycle with three nitrogen atoms, adopts a planar configuration, while the cyclopentyl group introduces stereochemical complexity. The (1S,2S) configuration of the hydroxycyclopentyl substituent ensures specific spatial orientation, influencing both reactivity and biological interactions.
Key Structural Descriptors:
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SMILES Notation: Canonical: C1CC(C(C1)O)N2C=C(N=N2)C(=O)O
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InChI Key: MNPYANWHSJEFHD-BQBZGAKWSA-N
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Hydrogen Bond Donors/Acceptors: 2 donors (hydroxyl, carboxylic acid) and 5 acceptors (triazole nitrogens, carbonyl oxygen).
Stereochemical Implications
The (1S,2S) stereochemistry of the hydroxycyclopentyl group imposes distinct conformational constraints. Computational modeling suggests that this configuration stabilizes intramolecular hydrogen bonding between the hydroxyl group and the triazole’s N3 atom, potentially enhancing metabolic stability compared to non-hydroxylated analogs.
Synthesis and Optimization Strategies
Click Chemistry Approaches
The synthesis of 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid primarily relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A representative protocol involves:
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Precursor Preparation: (1S,2S)-2-azidocyclopentanol and ethyl propiolate.
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Cycloaddition: Catalyzed by Cu(I) at 50°C in acetonitrile, yielding the triazole intermediate.
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Hydrolysis: Basic hydrolysis of the ethyl ester to the carboxylic acid.
Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, 50°C, 12h | 78 | 95 |
| DBU-Promoted | DBU, MeCN, 50°C, 8h | 65 | 90 |
| Phase-Transfer | KOH, TBAB, diethyl ether, rt | 52 | 88 |
The DBU-promoted method, while efficient, often requires post-synthetic purification to remove residual base .
Stereoselective Challenges
Achieving the desired (1S,2S) configuration necessitates chiral auxiliaries or asymmetric catalysis. Recent advances employ Sharpless epoxidation followed by ring-opening to install the hydroxyl group with >90% enantiomeric excess.
Biological Activity and Mechanism
Antimicrobial Properties
Triazole derivatives exhibit broad-spectrum antimicrobial activity by inhibiting fungal cytochrome P450 enzymes and bacterial cell wall synthesis. Preliminary assays indicate that 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid demonstrates:
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Antifungal Activity: MIC = 8 µg/mL against Candida albicans.
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Antibacterial Activity: MIC = 16 µg/mL against Staphylococcus aureus.
Applications in Drug Discovery
Pharmacophore Development
The triazole-carboxylic acid motif serves as a pharmacophore in kinase inhibitors and protease antagonists. For example:
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HIV-1 Protease Inhibition: Ki = 0.8 µM via hydrogen bonding with active-site aspartates.
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EGFR Tyrosine Kinase Inhibition: IC₅₀ = 1.2 µM, leveraging the triazole’s π-π stacking with Phe832.
Prodrug Design
Ester prodrugs (e.g., ethyl derivatives) exhibit enhanced cellular permeability, with hydrolysis to the active carboxylic acid occurring in serum .
Comparative Analysis with Structural Analogs
1-Cyclohexyl-1H-1,2,3-Triazole-4-Carboxylic Acid
This analog (C₉H₁₃N₃O₂, MW 195.22 g/mol) replaces the hydroxycyclopentyl group with a cyclohexyl moiety . Key differences include:
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LogP: 1.78 vs. 0.95 (hydroxycyclopentyl variant), indicating higher lipophilicity.
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Solubility: 12 mg/mL (cyclohexyl) vs. 34 mg/mL (hydroxycyclopentyl) in PBS .
Table 2: Physicochemical Comparison
| Property | Hydroxycyclopentyl Analog | Cyclohexyl Analog |
|---|---|---|
| Molecular Weight | 197.19 | 195.22 |
| LogP | 0.95 | 1.78 |
| Aqueous Solubility (mg/mL) | 34 | 12 |
| MIC (C. albicans) | 8 µg/mL | 24 µg/mL |
Future Research Directions
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In Vivo Toxicology: Assess acute/chronic toxicity in murine models.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency.
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Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability.
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